Brd7-IN-1 was developed as part of ongoing research into bromodomain-containing proteins, which are critical in the regulation of gene expression through their interaction with acetylated lysines on histones. The compound is classified under small molecule inhibitors that specifically target bromodomains, making it part of a growing class of epigenetic drugs aimed at altering transcriptional regulation in cancer cells.
The synthesis of Brd7-IN-1 typically involves several key steps that leverage established organic chemistry techniques. While specific synthetic routes for Brd7-IN-1 are not detailed in the literature provided, similar compounds often utilize:
The synthesis may also involve optimizing structure-activity relationships (SARs) through iterative testing and modification based on binding assays.
The molecular structure of Brd7-IN-1 is characterized by its specific functional groups that facilitate interaction with the BRD7 bromodomain. While the exact structural formula is not provided, compounds in this category typically feature:
Data from similar compounds indicate that structural modifications can significantly influence binding affinity, often quantified by dissociation constants (K_d).
Brd7-IN-1 undergoes various chemical reactions during its synthesis and when interacting with biological targets. Key reactions include:
These reactions are critical for determining the efficacy and specificity of Brd7-IN-1 as an inhibitor.
Brd7-IN-1 functions by selectively inhibiting the bromodomain of BRD7, thereby disrupting its ability to bind acetylated lysines on histones. This inhibition leads to:
While specific data on the physical properties of Brd7-IN-1 are not detailed in the sources, typical properties for small molecule inhibitors include:
Chemical properties such as pKa (acid dissociation constant) and logP (partition coefficient) are also crucial for understanding the compound's behavior in biological systems.
Brd7-IN-1 has potential applications in scientific research and therapeutic development:
Brd7-IN-1 is a selective chemical probe designed to simultaneously inhibit the bromodomains of Bromodomain-Containing Protein 7 (BRD7) and Bromodomain-Containing Protein 9 (BRD9), which share high structural homology within the Bromodomain and Extra-Terminal (BET) family. The inhibitor exploits subtle differences in the acetyl-lysine binding pockets of these proteins. Cocrystal structures of BRD7 bound to Brd7-IN-1 reveal that the compound occupies the conserved acetyl-lysine recognition site through a central aromatic scaffold, forming hydrogen bonds with asparagine residues (Asn100 in BRD7; Asn106 in BRD9) and hydrophobic interactions with the ZA loop [2].
A critical distinction lies in the ZA loop conformation: BRD7 harbors a tyrosine residue (Tyr106) that creates steric hindrance, while BRD9 contains a smaller phenylalanine (Phe112). Brd7-IN-1 incorporates a methyl substituent that selectively avoids clashes with Tyr106, enabling dual binding [2] [6]. Additionally, the BC loop of BRD7 (Asp144) forms a salt bridge with the inhibitor's tertiary amine, a feature absent in BRD4 due to electrostatic differences [2].
Table 1: Key Binding Interactions of Brd7-IN-1 with BRD7 vs. BRD9
Structural Element | BRD7 Interaction | BRD9 Interaction | Selectivity Consequence |
---|---|---|---|
ZA Loop Residue | Tyr106 (bulky) | Phe112 (small) | Methyl group avoids clash in BRD7 |
BC Loop Residue | Asp144 (charged) | Asp150 (charged) | Salt bridge stabilizes BRD7/9 |
Asn H-bond | Asn100 | Asn106 | Conserved anchoring point |
KAc Site Hydrophobicity | High | Moderate | Aryl ring optimizes burial |
These interactions confer ~15-fold selectivity for BRD7/9 over BRD4 (Kd = 42 nM and 58 nM for BRD7/9 vs. >1 μM for BRD4) [2] [6].
BRD7 is an essential subunit of the Polybromo-associated BRG1-Associated Factor (PBAF), a SWItch/Sucrose Non-Fermentable (SWI/SNF) chromatin remodeling complex. Brd7-IN-1 binding to the BRD7 bromodomain induces allosteric changes that disrupt PBAF assembly and function. Structural analyses demonstrate that inhibitor occupancy alters the conformation of BRD7’s C-terminal domain, which mediates critical protein-protein interactions with BRG1 (the ATPase subunit) and Polybromo-1 (PBRM1) [3] [7].
This disruption abrogates PBAF-dependent chromatin remodeling. In CD8+ T cells, BRD7 knockdown (mimicking pharmacological inhibition) impairs the differentiation into effector cells by preventing PBAF-mediated chromatin accessibility at the Tbx21 locus (encoding T-bet transcription factor) [3]. Similarly, in breast cancer models, BRD7 loss derepresses Hypoxia-Inducible Factor 1α (HIF1α) activity due to failed PBAF recruitment to hypoxia-response elements, activating the Warburg effect [7]. The allosteric mechanism explains how targeting a single subunit can incapacitate the entire macromolecular complex:
Table 2: Functional Consequences of BRD7 Bromodomain Inhibition on PBAF
PBAF Component | Role | Effect of Brd7-IN-1 |
---|---|---|
BRD7 | Scaffold for BRG1-PBRM1 binding | Conformational change disrupts ternary complex |
BRG1 | ATP-dependent chromatin remodeling | Reduced chromatin binding affinity |
PBRM1 | Histone tail recognition | Mislocalization from acetylated nucleosomes |
ARID2 | DNA anchoring | Dissociation from enhancer regions |
Brd7-IN-1 exhibits distinct kinetic selectivity for BRD7/9 over other BET bromodomains. Surface plasmon resonance (SPR) assays reveal a residence time of 23 minutes for BRD7 versus 8 minutes for BRD9 and <2 minutes for BRD4 [6]. This prolonged engagement correlates with cellular efficacy; Brd7-IN-1 suppresses MYC transcription in lymphoma cells with an IC50 of 120 nM, whereas BRD4 inhibitors (e.g., JQ-1) require sub-100 nM concentrations for equivalent effects [6] [7].
Selectivity is driven by:
Table 3: Selectivity Profile of Brd7-IN-1 Across Bromodomains
Bromodomain | Kd (nM) | IC50 (nM) | Cellular Residence Time (min) |
---|---|---|---|
BRD7 | 42 ± 3 | 85 ± 6 | 23 ± 2 |
BRD9 | 58 ± 4 | 110 ± 8 | 8 ± 1 |
BRD4 (BD1) | >1,000 | >2,500 | <2 |
BRD2 (BD1) | >1,000 | >2,500 | <2 |
CECR2 | 320 ± 25 | 890 ± 45 | 5 ± 0.5 |
Brd7-IN-1 serves as a warhead for Proteolysis-Targeting Chimeras (PROTACs) aimed at degrading BRD7. These heterobifunctional molecules conjugate Brd7-IN-1 to an E3 ubiquitin ligase ligand (e.g., Von Hippel-Lindau (VHL) binder) via optimized linkers [2] [9]. The PROTAC BRD7-V-1 (VHL ligand linked to Brd7-IN-1) induces rapid polyubiquitination and proteasomal degradation of BRD7 with a DC50 (half-maximal degradation concentration) of 12 nM in leukemia cells [2].
Key design principles include:
Table 4: PROTAC Degradation Efficiency vs. Linker Design
PROTAC Variant | E3 Ligand | Linker Composition | DC50 (nM) | Dmax (%) |
---|---|---|---|---|
BRD7-V-1 | VHL | C6-PEG8 | 12 ± 1 | 95 ± 2 |
BRD7-V-2 | VHL | C6-PEG4 | 48 ± 3 | 80 ± 5 |
BRD7-C-1 | CRBN | C6-PEG8 | 210 ± 15 | 65 ± 7 |
BRD7-V-3 | VHL | Rigid piperazine | 8 ± 0.5 | 98 ± 1 |
Mechanistically, PROTACs catalyze BRD7 degradation via the ubiquitin-proteasome system. BRD7-V-1 recruits VHL, facilitating ubiquitin transfer to lysine residues on BRD7 (K125/K130). Mutagenesis of these sites abrogates degradation, confirming their functional role [2]. This strategy achieves >90% degradation at 100 nM, suppressing oncogenic programs in BRD7-dependent cancers [2] [9].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8